8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (molecular formula: C₂₀H₁₈F₃NO₄; molecular weight: 393.36 g/mol) is a synthetic chromen-4-one derivative featuring a 2-methoxyphenyl group at position 3, a dimethylamino-methyl substituent at position 8, and a hydroxy group at position 7 . Its synthesis typically involves Mannich reactions or fluorination/cyclization strategies, as seen in related compounds . The trifluoromethyl group (if present in derivatives) enhances lipophilicity and metabolic stability, while the dimethylamino group improves solubility and bioavailability .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(2)10-14-16(21)9-8-13-18(22)15(11-24-19(13)14)12-6-4-5-7-17(12)23-3/h4-9,11,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHNIGPWQUWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 2-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as sulfuric acid, to form the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or quinone derivative.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized by aminomethylation of 7-hydroxyisoflavonoids using bis(N,N-dimethylamino)methane. This method yields C-8 substituted N,N-dimethylaminomethyl derivatives with high efficiency and selectivity. The resulting products exhibit distinct physical properties, including a pale yellow solid form and specific melting points that indicate purity and structural integrity .
Antineoplastic Activity
One of the most significant applications of 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is its antineoplastic activity . Research indicates that this compound exhibits potent inhibitory effects on prostate cancer cell proliferation, with effective concentrations ranging from 1 to 10 µM. In comparative studies, C-8 substituted analogs demonstrated greater potency than their C-6 counterparts, suggesting that the positioning of substituents plays a crucial role in biological activity .
Comparative Antineoplastic Potency
| Compound Structure | Effective Concentration (µM) | Activity Level |
|---|---|---|
| C-8 Acetoxymethyl | 1-10 | High |
| C-6 Acetoxymethyl | 1-10 | Moderate |
| C-8 Hydroxymethyl | 1-10 | High |
| C-6 Hydroxymethyl | 1-10 | Moderate |
Case Studies
Several studies have reported on the efficacy of this compound in vitro:
- Prostate Cancer Cell Line Study : A screening program utilizing the PC3 prostate cancer cell line revealed that compounds with C-8 substitutions exhibited higher levels of inhibition compared to those with C-6 substitutions. The acetoxymethyl and hydroxymethyl derivatives were particularly effective, highlighting the importance of functional group positioning on biological activity .
- Diels-Alder Reactions : The ortho-quinone methides derived from this compound were tested as dienes in inverse electron-demand Diels-Alder reactions. The results demonstrated varying yields based on the reactivity of the dienophiles used, indicating potential pathways for further drug development .
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups allow for hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can interact with nucleic acids, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Molecular Properties of Selected Analogues
Key Observations :
- Positional Isomerism : The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in alters electronic and steric interactions. The 2-substituent may induce steric hindrance, affecting binding to biological targets .
- Functional Group Variations: Acetoxy derivatives (e.g., 11a ) exhibit reduced polarity compared to hydroxy or amino-methyl groups, impacting solubility and metabolic pathways.
Key Findings :
- Solubility: The dimethylamino-methyl group in the target compound enhances aqueous solubility compared to acetylated (11a) or natural isoflavones (daidzein) .
- Bioactivity: Dimethylamino-substituted chromenones (e.g., 4′-DMA-7,8-DHF ) show potent TrkB agonism, suggesting the target compound may share similar neuroprotective effects.
- Thermal Stability : Acetoxy derivatives (11a) exhibit lower melting points (~116–118°C) vs. hydroxy-substituted compounds, likely due to reduced hydrogen bonding .
Q & A
Q. Table 1: Synthesis Conditions Comparison
| Parameter | Chen et al. | Hechi University |
|---|---|---|
| Solvent | Ethanol (99%) | Ethanol (99%) |
| Reaction Temperature | 328 K | 328 K |
| Purification Method | Column chromatography | TLC (CHCl3–CH3OH 1:1) |
| Yield | ~66% | ~70% |
Basic: How is the compound structurally characterized?
Answer:
Characterization relies on spectroscopic and crystallographic methods :
- NMR : Distinct signals for the dimethylamino group (δ 2.2–2.5 ppm for CH3) and aromatic protons (δ 6.8–7.4 ppm) .
- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O–H stretch) confirm chromenone core .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 4H-chromen-4-one vs. keto-enol forms) and hydrogen-bonding networks .
Advanced: How to address low yields in Mannich reaction synthesis?
Answer:
Low yields (~50%) often stem from competing side reactions (e.g., over-alkylation). Mitigation strategies:
- Solvent Choice : Ethanol enhances solubility of intermediates compared to polar aprotic solvents .
- Temperature Control : Maintaining 328 K prevents premature precipitation of intermediates .
- Stoichiometry : Excess formaldehyde (1.5–2.0 eq) drives the reaction forward, while excess dimethylamine risks byproduct formation .
Advanced: How to resolve discrepancies in reported biological activities?
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. kinase inhibition) may arise from:
- Tautomerism : The compound can exist as 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-one or alternative tautomers, altering binding affinity .
- Purity : Residual solvents (e.g., DMSO) in crystallographic samples may artificially enhance solubility in assays .
- Analytical Validation : Use LC-MS to confirm purity (>95%) and distinguish degradation products .
Advanced: What computational methods predict its molecular interactions?
Answer:
Molecular docking and DFT calculations are critical:
- SMILES/InChI Keys : Use
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC(SMILES) to model interactions with kinases . - Software : Tools like AutoDock Vina or Schrödinger Suite predict binding modes with ATP-binding pockets (e.g., CDK2 kinase) .
- Limitations : Solvent effects and protonation states (pH-dependent dimethylamino group) require explicit modeling .
Advanced: How do substituent variations affect bioactivity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy Group Position : 2-methoxyphenyl enhances π-stacking with aromatic residues in kinases vs. 4-methoxyphenyl .
- Dimethylamino Group : Methylation at C8 increases solubility but reduces membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
